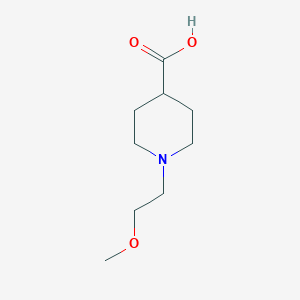

1-(2-Methoxyethyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-13-7-6-10-4-2-8(3-5-10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRGJHKHDNEQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, technically-focused protocol for the comprehensive structural elucidation of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid. Moving beyond a simple recitation of analytical techniques, this document elucidates the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural confirmation. The methodologies described herein are grounded in established principles of analytical chemistry and are supported by authoritative references to peer-reviewed literature and databases.

Foundational Analysis: From Elemental Composition to Functional Group Identification

A robust structural elucidation workflow begins with a foundational understanding of the molecule's basic properties. For this compound, this entails confirming its elemental composition and identifying its key functional groups through a combination of mass spectrometry and infrared spectroscopy.

Molecular Formula: C₉H₁₇NO₃[1] Molecular Weight: 187.24 g/mol [1]

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is indispensable for the unambiguous determination of the elemental composition of a novel compound.

Experimental Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis Mode: Operate the instrument in positive ion mode to generate the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.

Expected Results & Interpretation:

The protonated molecule, [M+H]⁺, should be observed at an m/z corresponding to the addition of a proton to the molecular weight of the compound. The high-resolution measurement will provide a highly accurate mass, allowing for the confident determination of the elemental formula as C₉H₁₈NO₃⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds.

Experimental Protocol:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) plates.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present.

Expected Salient Peaks & Interpretation:

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Significance |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. |

| 2950-2850 | C-H stretch | Alkane | Indicates the presence of the piperidine ring and ethyl chain. |

| ~1710 | C=O stretch | Carboxylic Acid | Confirms the presence of the carbonyl group. |

| ~1200-1100 | C-O stretch | Ether & Carboxylic Acid | Indicates the C-O bonds in the methoxyethyl group and the carboxylic acid. |

The presence of a broad O-H stretch, a strong C=O stretch, and C-H and C-O stretches are highly indicative of a substituted piperidine carboxylic acid with an ether linkage.

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon and proton framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for a complete structural assignment.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterium oxide (D₂O). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Data Analysis: Process the spectra using appropriate software and assign the signals to the corresponding nuclei in the molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~3.55 | t | 2H | -O-CH ₂-CH₂-N- |

| ~3.35 | s | 3H | -OCH ₃ |

| ~2.8-3.0 | m | 2H | Piperidine H2, H6 (axial) |

| ~2.60 | t | 2H | -O-CH₂-CH ₂-N- |

| ~2.3-2.5 | m | 1H | Piperidine H4 |

| ~2.1-2.3 | m | 2H | Piperidine H2, H6 (equatorial) |

| ~1.8-2.0 | m | 2H | Piperidine H3, H5 (axial) |

| ~1.6-1.8 | m | 2H | Piperidine H3, H5 (equatorial) |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm (Predicted) | DEPT-135 | Assignment |

| ~178 | absent | -C OOH |

| ~71 | CH₂ | -O-C H₂-CH₂-N- |

| ~59 | CH₃ | -OC H₃ |

| ~58 | CH₂ | -O-CH₂-C H₂-N- |

| ~53 | CH₂ | Piperidine C2, C6 |

| ~42 | CH | Piperidine C4 |

| ~28 | CH₂ | Piperidine C3, C5 |

2D NMR Correlation Spectroscopy

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system. Expected correlations would be observed between the protons on the piperidine ring and between the two methylene groups of the methoxyethyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is crucial for definitively assigning the proton and carbon signals of each CH, CH₂, and CH₃ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key to connecting the different fragments of the molecule. For instance, correlations between the protons of the N-CH₂ group and the C2/C6 carbons of the piperidine ring would confirm the attachment of the methoxyethyl group to the nitrogen.

Fragmentation Analysis: Elucidating the Molecular Skeleton via Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides valuable information about the connectivity of a molecule by analyzing its fragmentation pattern.

Experimental Protocol:

-

Instrumentation: Utilize a mass spectrometer capable of tandem MS, such as a triple quadrupole or ion trap instrument.

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion.

-

Collision-Induced Dissociation (CID): Fragment the precursor ion by colliding it with an inert gas (e.g., argon).

-

Product Ion Scan: Acquire the mass spectrum of the resulting fragment ions.

Predicted Fragmentation Pathway:

The fragmentation of this compound is expected to be initiated by cleavage of the bonds alpha to the nitrogen atom and the carbonyl group.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a multi-faceted process that requires the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. By following the detailed protocols and interpretative guidelines outlined in this technical guide, researchers can confidently and accurately determine the structure of this and similar small molecules. The emphasis on a logical, self-validating workflow ensures the scientific integrity of the final structural assignment, a critical aspect in drug discovery and development.

References

-

NMRDB.org. Predict 1H and 13C NMR spectra. [Link]

-

ChemAxon. NMR Predictor. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. Methyl 1-(2-methoxyethyl)piperidine-4-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 1-(2-Methoxyethyl)piperidine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and potential therapeutic applications of derivatives of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid. By synthesizing current research and providing field-proven insights, this document aims to be an essential resource for professionals in drug discovery and development.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1] Its derivatives have shown a wide spectrum of biological activities, including but not limited to, analgesic, anti-inflammatory, antimicrobial, and neurological effects.[1][2][3] The focus of this guide, the this compound core, represents a specific subclass of piperidine derivatives with unique potential, stemming from the introduction of the methoxyethyl group at the 1-position and a carboxylic acid or its derivatives at the 4-position. This substitution pattern offers opportunities for fine-tuning receptor interactions and modulating physicochemical properties.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives, such as amides and esters, can be achieved through several established synthetic routes. A common starting material is piperidine-4-carboxylic acid or its ester form.

N-Alkylation of the Piperidine Ring

The introduction of the 2-methoxyethyl group onto the piperidine nitrogen is typically achieved via N-alkylation. This reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on a suitable electrophile, such as 2-methoxyethyl halide (e.g., bromide or chloride) or a tosylate, in the presence of a base.

Derivatization of the Carboxylic Acid Moiety

Once the 1-(2-methoxyethyl)piperidine scaffold is in place, the carboxylic acid group at the 4-position can be readily converted into a variety of derivatives, including amides and esters.

-

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a coupling additive like 4-(Dimethylamino)pyridine (DMAP).[4]

-

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting an acid chloride derivative with an alcohol.[5]

A specific example involves the synthesis of 1-(2-methoxyethyl)-2-(1-(substituted sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazoles, which starts from piperidine-4-carboxylic acid. This multi-step synthesis includes the formation of a benzimidazole ring, followed by the introduction of the 2-methoxyethyl group.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have been investigated for a range of biological activities, with promising results in several therapeutic areas. The primary targets appear to be within the central nervous system (CNS) and in inflammatory and infectious disease pathways.

Modulation of Sigma-1 Receptors

The piperidine scaffold is a well-established pharmacophore for ligands of the sigma-1 receptor, an intracellular chaperone protein involved in a multitude of cellular functions.[6] The 1-substituent on the piperidine ring plays a crucial role in determining the affinity and selectivity for the sigma-1 receptor. While direct binding data for this compound derivatives are limited, related structures suggest a high likelihood of interaction. For instance, piperidine derivatives with N-substituents are known to interact with a lipophilic binding pocket within the sigma-1 receptor.[7]

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the CNS that regulates the release of histamine and other neurotransmitters.[8] Antagonists of the H3 receptor are being investigated for their potential in treating neurological and psychiatric disorders.[8] The piperidine moiety is a key structural element in many H3 receptor antagonists.[9] The 1-(2-methoxyethyl) group could potentially interact with the receptor's binding pocket, influencing the compound's affinity and functional activity.

GABA Uptake Inhibition

A study on a related compound, (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid, has demonstrated potent inhibition of the murine GABA transporter type 4 (mGAT4).[3] This suggests that derivatives of this compound may also act as GABA uptake inhibitors, which could be beneficial in treating neurological conditions characterized by GABAergic dysfunction, such as epilepsy and anxiety.

Anti-inflammatory and Antimicrobial Activities

Research on benzimidazole derivatives synthesized from this compound has shown promising anti-inflammatory and antimicrobial activities.[9] The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory pathways, while the antimicrobial activity has been observed against various bacterial and fungal strains.[2][3]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature of the substituents at both the 1- and 4-positions of the piperidine ring.

-

The 1-(2-Methoxyethyl) Group: This group can influence the compound's lipophilicity, polarity, and ability to form hydrogen bonds. The ether oxygen may act as a hydrogen bond acceptor, contributing to receptor binding. The overall size and conformation of this group will also impact how the molecule fits into a receptor's binding pocket.

-

Derivatives at the 4-Position:

-

Carboxylic Acid: The free acid provides a point for salt formation and can engage in ionic interactions or hydrogen bonding with biological targets.

-

Esters: Esterification of the carboxylic acid generally increases lipophilicity, which can affect cell permeability and pharmacokinetic properties. The size of the alcohol moiety in the ester can also influence biological activity.

-

Amides: The amide functionality offers a rich platform for introducing a wide variety of substituents. The nature of the amine used for amide formation can dramatically alter the compound's size, shape, and electronic properties, leading to significant changes in biological activity.

-

Experimental Protocols

The following are generalized protocols for key assays that can be used to evaluate the biological activity of this compound derivatives.

Sigma-1 Receptor Binding Assay

This protocol is a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[10][11]

Materials:

-

Membrane preparation from cells expressing the sigma-1 receptor.

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific binding control: Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle (for total binding), or haloperidol (for non-specific binding).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at 37°C for 90 minutes.[10]

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.[10]

-

Wash the filters with ice-cold assay buffer.[10]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound.

Histamine H3 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a compound to act as an antagonist or inverse agonist at the H3 receptor by measuring its effect on cAMP levels.[12]

Materials:

-

Cell line stably expressing the human histamine H3 receptor and a cAMP biosensor (e.g., FRET-based EPAC).

-

Forskolin (to stimulate cAMP production).

-

Histamine (agonist).

-

Test compounds.

-

Assay buffer (e.g., HBSS).

-

Microplate reader capable of detecting the biosensor signal.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Replace the culture medium with assay buffer containing the test compound at various concentrations and incubate.

-

Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

-

For antagonist testing, add a fixed concentration of histamine.

-

Measure the signal from the cAMP biosensor using a microplate reader.

-

Analyze the data to determine the IC50 of the test compound.

GABA Uptake Assay

This protocol measures the inhibition of GABA uptake by test compounds in cells expressing a specific GABA transporter.[9][13]

Materials:

-

Cell line expressing the desired GABA transporter (e.g., GAT1, GAT4).

-

Radiolabeled GABA ([³H]GABA).

-

Uptake buffer.

-

Test compounds.

-

Scintillation plates or a method to measure intracellular radioactivity.

Procedure:

-

Culture the cells in a suitable microplate.

-

Pre-incubate the cells with the test compound or vehicle in uptake buffer.

-

Initiate the uptake by adding [³H]GABA.

-

Incubate for a defined period (e.g., 20 minutes) at room temperature.[13]

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percent inhibition of GABA uptake by the test compound.

Data Summary

While specific quantitative data for a broad range of this compound derivatives are not extensively available in the public domain, the following table summarizes the types of biological activities that have been reported for this class of compounds and their close analogs.

| Derivative Class | Biological Activity | Target(s) | Potency Range (where available) | Reference(s) |

| Benzimidazole-sulfonyl | Anti-inflammatory | - | - | [9] |

| Benzimidazole-sulfonyl | Antimicrobial | - | - | [9] |

| Tris(4-methoxyphenyl)methoxy]ethyl-piperidine-3-carboxylic acid | GABA Uptake Inhibition | mGAT4 | pIC50 = 5.71 | [3] |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data suggests that derivatives of this core structure are likely to exhibit a range of biological activities, with particular potential in the areas of neurological disorders, inflammation, and infectious diseases. The methoxyethyl group at the 1-position and the versatile carboxylic acid moiety at the 4-position provide ample opportunities for medicinal chemists to fine-tune the pharmacological properties of these compounds.

Future research in this area should focus on:

-

Systematic Synthesis and Screening: A focused effort to synthesize a library of amide and ester derivatives of this compound and screen them against a panel of relevant biological targets (e.g., sigma-1, histamine H3, GABA transporters) is warranted.

-

In-depth Mechanistic Studies: For active compounds, detailed mechanistic studies should be conducted to elucidate their precise mode of action and identify the signaling pathways involved.

-

Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vitro and in vivo pharmacokinetic studies to assess their drug-like properties.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of new and effective treatments for a range of human diseases.

References

-

Antimicrobial and antioxidant activities of piperidine derivatives. (2015). African Journal of Pharmacy and Pharmacology. [Link]

-

Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. (2012). PubMed. [Link]

-

The Pharmacology of Sigma-1 Receptors. (2009). Pharmacological Reviews. [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2006). PubMed. [Link]

-

Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. (2015). PMC. [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Semantic Scholar. [Link]

-

Sigma Receptor Binding Assays. (2015). PubMed. [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. [Link]

-

GABA uptake into astrocytes is not associated with significant metabolic cost: Implications for brain imaging of inhibitory transmission. (2007). PNAS. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.).

-

Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. (n.d.). SciSpace. [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). PMC. [Link]

-

Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. [Link]

-

A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. (2014). PLOS ONE. [Link]

-

Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). Semantic Scholar. [Link]

-

Establishing a linearly responding [³H]GABA uptake assay in an... (n.d.). ResearchGate. [Link]

-

Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (2020). ACS Sensors. [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. [Link]

-

Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. (2023). ACS Chemical Neuroscience. [Link]

-

Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]

-

Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (2020). PMC. [Link]

- Technical Manual γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit. (n.d.). [Source not provided].

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem. [Link]

- Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. academicjournals.org [academicjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. d-nb.info [d-nb.info]

- 8. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

Strategic Pharmacophore Integration: 1-(2-Methoxyethyl)piperidine-4-carboxylic Acid

Topic: Potential therapeutic targets for 1-(2-Methoxyethyl)piperidine-4-carboxylic acid Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This compound represents a specialized pharmacophore bridging the structural gap between zwitterionic neurotransmitter mimetics and lipophilic, blood-brain barrier (BBB) penetrant small molecules. While often categorized as a synthetic intermediate, its structural architecture—an isonipecotic acid core N-functionalized with a methoxyethyl ether—positions it as a critical probe for GABAergic and Cholinergic systems.

This guide analyzes the molecule not merely as a building block, but as a bioactive scaffold with distinct therapeutic potential. We explore its utility in modulating GABA transporters (GAT), Muscarinic Acetylcholine Receptors (mAChRs), and its application in fragment-based drug design (FBDD) for integrin antagonism.

Structural Logic & Pharmacophore Analysis

To understand the therapeutic targets, one must deconstruct the molecule into its functional domains. This molecule is a derivative of Isonipecotic Acid (piperidine-4-carboxylic acid), a known GABA-A receptor partial agonist.[1][2]

The "Methoxyethyl" Switch

Unsubstituted isonipecotic acid is highly polar (zwitterionic) and exhibits poor BBB permeability. The addition of the 1-(2-methoxyethyl) group serves three critical medicinal chemistry functions:

-

Lipophilicity Modulation: It masks the secondary amine, reducing polarity and increasing logP, thereby facilitating CNS entry.

-

Sigma-1 Receptor Affinity: The N-alkyl-piperidine motif is a classic pharmacophore for Sigma-1 receptors, which modulate calcium signaling and neuroprotection.

-

H-Bond Acceptor: The ether oxygen acts as a distal hydrogen bond acceptor, often required for binding in the "vestibule" pockets of GPCRs (e.g., Muscarinic M1).

Primary Therapeutic Targets

The GABAergic System: Transporter Inhibition vs. Receptor Agonism

The core structure mimics

-

Target: GABA Transporters (GAT-1, GAT-3)

-

Mechanism:[3] The carboxylic acid binds to the arginine residue in the GAT active site (mimicking GABA's carboxylate). The bulky N-substituent (methoxyethyl) prevents the transporter from completing the conformational cycle required for substrate translocation, effectively turning the molecule into a non-transportable inhibitor .

-

Therapeutic Application: Epilepsy and neuropathic pain. Inhibition of GAT increases synaptic GABA concentrations.

-

Evidence: Analogs of nipecotic and isonipecotic acid (e.g., Tiagabine) are established GAT inhibitors. The methoxyethyl tail provides the necessary steric bulk to shift activity from agonist to uptake inhibitor [1, 2].

-

-

Target: GABA-A Receptors [2]

-

Mechanism: Isonipecotic acid is a partial agonist at the GABA binding site.[2] The N-substitution generally reduces intrinsic efficacy but can enhance selectivity for specific subunits (e.g.,

-containing extrasynaptic receptors) involved in tonic inhibition.

-

Muscarinic Acetylcholine Receptors (mAChRs)

The piperidine ring acts as a bioisostere for the quaternary ammonium headgroup of acetylcholine.

-

Target: M1 and M4 Muscarinic Receptors

-

Therapeutic Application: Alzheimer’s Disease (AD) and Schizophrenia.[4]

-

Mechanism:[3] M1 agonists enhance cognition; M4 agonists reduce psychotic symptoms. The carboxylic acid moiety can interact with polar residues (e.g., Asn) in the orthosteric site, while the methoxyethyl tail extends into the hydrophobic pocket, potentially conferring subtype selectivity over M2/M3 (which mediate cardiovascular/peripheral side effects) [3, 4].

-

Integrin Antagonism ( / )[5]

-

Target: RGD-Binding Integrins

-

Mechanism: This molecule serves as an Arginine Mimetic . In RGD (Arg-Gly-Asp) mimetics, a basic nitrogen and an acidic group are required at a specific distance. The 4-carboxylic acid provides the acidic pharmacophore, while the piperidine nitrogen (at pH 7.4) provides the positive charge.

-

Therapeutic Application: Anti-thrombotic agents and anti-angiogenic cancer therapies.

-

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the core scaffold diverges into specific therapeutic pathways based on the binding mode.

Figure 1: Pharmacophore dissection of this compound linking structural features to specific biological targets.

Experimental Protocols

To validate the therapeutic potential of this scaffold, the following self-validating protocols are recommended.

Synthesis of the Probe

Before biological testing, high-purity material is required.

-

Reaction Type: Reductive Amination or N-Alkylation.

-

Protocol:

-

Starting Material: Ethyl isonipecotate (CAS 1126-09-6).

-

Alkylation: Dissolve ethyl isonipecotate (1.0 eq) in acetonitrile with

(2.0 eq). Add 1-bromo-2-methoxyethane (1.1 eq). Reflux for 12 hours. -

Hydrolysis: Treat the resulting ester with LiOH (3.0 eq) in THF/Water (1:1) at room temperature for 4 hours to yield the free acid.

-

Purification: Ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.

-

Validation: NMR (

) and LC-MS to confirm >98% purity.

-

In Vitro GABA Uptake Assay (GAT-1 Inhibition)

This assay determines if the molecule blocks GABA reuptake, validating its potential in epilepsy.

| Step | Parameter | Description |

| 1. Cell Line | HEK-293 | Stably transfected with human GAT-1 (hGAT-1). |

| 2. Buffer | Krebs-Ringer | HEPES-buffered (pH 7.4) with 10 mM Glucose. |

| 3. Incubation | Pre-treatment | Incubate cells with test compound (0.1 nM – 100 |

| 4. Substrate | Add 20 nM radiolabeled GABA; incubate for 5 min. | |

| 5. Termination | Ice-cold lysis | Rapidly wash cells with ice-cold buffer to stop transport. |

| 6. Analysis | Scintillation | Lyse cells (0.1 N NaOH) and count radioactivity (CPM). |

| 7. Control | Tiagabine | Use Tiagabine (10 |

Data Interpretation: A dose-dependent reduction in CPM indicates GAT inhibition. Calculate

Mechanistic Pathway: GABAergic Modulation

The following diagram details the downstream effects of targeting the GAT system with this molecule.

Figure 2: Mechanism of action for GAT-1 inhibition leading to anticonvulsant effects.

References

-

Krogsgaard-Larsen, P., et al. (2002). "GABA(A) receptor ligands and their therapeutic potentials." Current Topics in Medicinal Chemistry.

-

Clausen, R. P., et al. (2005). "Selective inhibitors of GABA uptake: synthesis and molecular pharmacology of 4-substituted nipecotic acid derivatives." Bioorganic & Medicinal Chemistry.

-

Langmead, C. J., et al. (2008). "Muscarinic acetylcholine receptors as central nervous system drug targets." Pharmacology & Therapeutics.[5]

-

Kharatkar, R. (2015).[3] "Synthesis, Characterization and Biological Evaluation of Novel Piperidine-4-Carboxylic Acid Derivatives." Journal of Pharmaceutical Science and Bioscientific Research.

-

Recanatini, M., et al. (2004). "SAR of Integrin Antagonists: The RGD Motif and Peptidomimetics." Current Medicinal Chemistry.

Sources

The Strategic Role of 1-(2-Methoxyethyl)piperidine-4-carboxylic Acid in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – January 28, 2026 – In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of molecular scaffolds available to researchers, the piperidine moiety stands out for its prevalence in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] This in-depth guide focuses on a specific, yet highly versatile, derivative: 1-(2-Methoxyethyl)piperidine-4-carboxylic acid . We will explore its synthesis, key chemical transformations, and strategic application as a cornerstone in the design of next-generation pharmaceuticals.

Introduction: The Piperidine Scaffold and the Significance of N-Substitution

The piperidine ring is a saturated heterocycle that is a common feature in numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged scaffold in drug design. The nitrogen atom of the piperidine ring offers a convenient handle for introducing various substituents, which can profoundly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and basicity. These properties, in turn, are critical determinants of a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

The subject of this guide, this compound, features a 2-methoxyethyl group appended to the piperidine nitrogen. This particular substituent is strategically employed to fine-tune the molecule's properties. The ether linkage and the terminal methyl group can modulate lipophilicity and hydrogen bonding potential, potentially improving cell permeability and metabolic stability, and reducing off-target effects.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available piperidine-4-carboxylate ester, such as ethyl isonipecotate.

Step 1: N-Alkylation of Ethyl Isonipecotate

The first step involves the N-alkylation of the secondary amine of ethyl isonipecotate with a suitable 2-methoxyethylating agent, most commonly 2-bromoethyl methyl ether, in the presence of a base.

Figure 1: N-Alkylation of Ethyl Isonipecotate.

Step 2: Saponification of the Ester

The resulting ester, ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate, is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base, such as sodium hydroxide or potassium hydroxide, in a protic solvent like ethanol or methanol, followed by acidic workup.

Figure 2: Saponification to the Carboxylic Acid.

Physicochemical Properties

The introduction of the 2-methoxyethyl group imparts specific physicochemical characteristics to the piperidine scaffold. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | [4] |

| Molecular Weight | 187.24 g/mol | [4] |

| CAS Number | 83858-31-7 | N/A |

| Appearance | Off-white to yellow solid or viscous oil | N/A |

| Solubility | Soluble in water and polar organic solvents | N/A |

Key Chemical Transformations and Protocols

The carboxylic acid functionality of this compound serves as a versatile handle for the construction of more complex molecules, primarily through the formation of amide and ester bonds.

Amide Bond Formation

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[5] this compound can be readily coupled with a wide range of primary and secondary amines to generate the corresponding carboxamides.

General Protocol for Amide Coupling using HATU:

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: Add a coupling agent, such as HATU (1.1 eq.), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Figure 3: Workflow for Amide Bond Formation.

Esterification

Esterification of the carboxylic acid provides another avenue for molecular elaboration. This can be achieved through various methods, including Fischer esterification under acidic conditions or by using coupling agents.

General Protocol for Steglich Esterification:

-

Dissolution: Dissolve this compound (1.0 eq.), the desired alcohol (1.0-1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Coupling Agent Addition: Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.), to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.

Application in Drug Discovery: A Case Study in Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the endogenous receptor for the neuropeptide Substance P, is a well-validated target for the treatment of a variety of conditions, including chemotherapy-induced nausea and vomiting (CINV), depression, and pain.[4] Many potent and selective NK1 receptor antagonists feature a piperidine scaffold.[6][7]

The structure of this compound makes it an ideal building block for the synthesis of novel NK1 receptor antagonists. The carboxylic acid can be used to link the piperidine core to other key pharmacophoric elements, while the 2-methoxyethyl group can be used to optimize the drug-like properties of the final compound.

Hypothetical Synthetic Route to an NK1 Receptor Antagonist:

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Methoxyethyl)piperidine-4-carboxylic acid Hydrochloride Salt

This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride salt, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and development. This document consolidates available chemical data, outlines plausible synthetic and analytical methodologies, and discusses potential pharmacological relevance and safety considerations.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to interact with a wide array of biological targets. The conformational flexibility of the piperidine ring allows for precise orientation of substituents to optimize binding to protein active sites. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and it often plays a crucial role in the water solubility and pharmacokinetic profile of drug candidates.

This guide focuses on a specific derivative, this compound, and its hydrochloride salt. The N-methoxyethyl substitution introduces a flexible, polar side chain that can influence solubility, cell permeability, and metabolic stability. The carboxylic acid at the 4-position provides a key functional group for further derivatization or for direct interaction with biological targets. The hydrochloride salt form is often employed to enhance aqueous solubility and improve handling characteristics of amine-containing compounds.[3]

Physicochemical Properties

Detailed experimental data for this compound hydrochloride salt is not widely available in public literature. However, based on the properties of the free base and related compounds, we can establish a reliable profile.

Table 1: Physicochemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) - Estimated | Source |

| Chemical Structure | - | ||

| IUPAC Name | This compound | This compound hydrochloride | [4] |

| CAS Number | 773829-96-2 | Not assigned | [4][5] |

| Molecular Formula | C9H17NO3 | C9H18ClNO3 | [4] |

| Molecular Weight | 187.24 g/mol | 223.70 g/mol | [5] |

| Physical Form | Solid | Crystalline solid | [5] |

| Solubility | - | Expected to have enhanced solubility in water and polar protic solvents compared to the free base. | [3] |

| Melting Point | Not available | Expected to be a well-defined melting point, higher than the free base. | - |

| pKa | Not available | The carboxylic acid proton will have a pKa around 4-5, and the piperidine nitrogen will have a pKa around 9-10. | - |

Note: Properties for the hydrochloride salt are estimated based on the general characteristics of amine hydrochlorides.

Synthesis and Characterization

A definitive, published synthetic route for this compound hydrochloride was not identified. However, a logical and efficient synthesis can be designed based on established methodologies for the N-alkylation of piperidine derivatives.

Proposed Synthetic Pathway

The most straightforward approach involves the N-alkylation of a readily available starting material, piperidine-4-carboxylic acid (isonipecotic acid), with 2-bromoethyl methyl ether, followed by conversion to the hydrochloride salt.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: N-Alkylation and Salt Formation

Step 1: Synthesis of this compound (Free Base)

-

To a solution of piperidine-4-carboxylic acid (isonipecotic acid, 1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild inorganic base such as potassium carbonate (K2CO3, 2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-bromoethyl methyl ether (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by an appropriate method, such as crystallization or column chromatography, to yield the free base.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. A mild base is sufficient to deprotonate the secondary amine of isonipecotic acid without causing significant side reactions. Heating is employed to increase the reaction rate.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound hydrochloride.

Causality: The addition of HCl protonates the basic piperidine nitrogen, forming the hydrochloride salt which is typically less soluble in non-polar organic solvents, leading to its precipitation.[3]

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methoxy group (~3.3 ppm, singlet, 3H), the ethyl protons (~2.7 ppm, triplet, 2H and ~3.5 ppm, triplet, 2H), the piperidine ring protons (complex multiplets between 1.5-3.0 ppm), and a broad signal for the carboxylic acid proton (>10 ppm). The proton on the nitrogen will also be present as a broad signal. |

| ¹³C NMR | Resonances for the methoxy carbon (~59 ppm), the ethyl carbons, the piperidine ring carbons, and the carboxylic acid carbonyl carbon (~175 ppm). |

| Mass Spectrometry (ESI+) | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 188.13. |

| HPLC | A single major peak indicating high purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer would be a suitable starting point for method development.[6] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the N-H stretch of the protonated amine (~2400-2700 cm⁻¹). |

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", penwidth=2];Synthesis [label="Synthesized Compound"]; Purity_Check [label="Purity Assessment (HPLC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Identity_Confirmation [label="Structural Confirmation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="¹H and ¹³C NMR"]; MS [label="Mass Spectrometry"]; IR [label="IR Spectroscopy"];

Synthesis -> Purity_Check; Synthesis -> Identity_Confirmation; Identity_Confirmation -> NMR; Identity_Confirmation -> MS; Identity_Confirmation -> IR; }

Caption: Standard workflow for analytical characterization.

Pharmacological Profile and Potential Applications

While no specific pharmacological data for this compound hydrochloride has been reported, the piperidine scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2][7]

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: Many CNS-active drugs, including analgesics, antipsychotics, and antidepressants, feature a piperidine core. The N-substituent and the 4-position functional group are critical for modulating receptor affinity and selectivity.

-

Oncology: Piperidine derivatives have been investigated as anticancer agents, targeting various pathways involved in cell proliferation and survival.[2]

-

Infectious Diseases: The piperidine ring is present in some antiviral, antibacterial, and antifungal compounds.[2]

The 1-(2-methoxyethyl) moiety could serve as a key interaction element with a biological target or modulate the compound's pharmacokinetic properties. The carboxylic acid at the 4-position can act as a bioisostere for other functional groups or serve as a handle for creating more complex molecules, such as amides or esters, in a lead optimization campaign.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound hydrochloride is not available. Therefore, precautions should be based on the data for structurally related compounds and the constituent parts.

General Hazards:

-

Piperidine Derivatives: Can be irritants to the skin, eyes, and respiratory tract. Some may have toxic properties.[8][9]

-

Hydrochloride Salts: Can be corrosive, particularly in the presence of moisture, due to the potential to release hydrochloric acid.[10]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11][12]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[11][12]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.

Conclusion

This compound hydrochloride is a molecule with potential for further investigation in drug discovery. While specific experimental data is limited, its structural features suggest it could be a valuable building block for creating novel therapeutic agents. This guide provides a framework for its synthesis, characterization, and safe handling, based on established chemical principles and data from related compounds. Further research is warranted to fully elucidate its physicochemical properties and pharmacological potential.

References

-

Chem-Impex International. (n.d.). 1-Methylpiperidine-2-carboxylic acid hydrochloride. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (2023). Isonipecotic acid. Retrieved January 28, 2026, from [Link]

- Praliev, K. D., & Yu, V. K. (n.d.). Pharmacologically Active 1-(2-ethoxyethyl)-Piperidines. Institute of Chemical Sciences of MS-AS RK.

-

PubChem. (n.d.). Hydrochloride salt. Retrieved January 28, 2026, from [Link]

- Goud, N. R., et al. (2014). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences, 103(11), 3539-3552.

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved January 28, 2026, from [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

-

Wikipedia. (2023). Hydrochloride. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved January 28, 2026, from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (2024). Hydrochloric acid. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 28, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved January 28, 2026, from [Link]

- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

-

The Royal Society of Chemistry. (2022). Supporting Information: Piperidines. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). Hydrochloric acid. Retrieved January 28, 2026, from [Link]

- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of organic chemistry, 87(13), 8378–8389.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Hydrochloride - Wikipedia [en.wikipedia.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1-(2-methoxyethyl)-4-piperidinecarboxylic acid | 773829-96-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. ijnrd.org [ijnrd.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.ca [fishersci.ca]

- 12. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Note: High-Purity Synthesis of 1-(2-Methoxyethyl)piperidine-4-carboxylic Acid (HCl Salt)

Executive Summary & Strategic Analysis

The piperidine-4-carboxylic acid scaffold (isonipecotic acid) is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in muscarinic antagonists, GPCR ligands, and various CNS-active agents. The introduction of a 2-methoxyethyl side chain improves aqueous solubility and metabolic stability compared to simple alkyl chains.

This guide details the synthesis of 1-(2-methoxyethyl)piperidine-4-carboxylic acid starting from ethyl isonipecotate . While reductive amination with methoxyacetaldehyde is a theoretical route, it is operationally suboptimal due to the instability and polymerization risks of the aldehyde. Therefore, this protocol utilizes a robust nucleophilic substitution (

Key Advantages of This Protocol:

-

Operational Stability: Uses stable, commercially available alkylating agents (1-bromo-2-methoxyethane).

-

Scalability: Avoids chromatographic purification for the intermediate, relying on extraction and distillation/crystallization logic.

-

Salt Selection: The final product is isolated as the Hydrochloride (HCl) salt . The zwitterionic free base is highly water-soluble and difficult to extract; the HCl salt facilitates isolation via crystallization and improves shelf-life.

Reaction Scheme Overview

The synthesis proceeds in two distinct stages:

-

N-Alkylation: Formation of the tertiary amine ester.

-

Hydrolysis & Salt Formation: Conversion to the carboxylic acid and isolation as the hydrochloride salt.

Workflow Diagram

Figure 1: End-to-end synthetic workflow for the target amino acid.

Step 1: N-Alkylation of Ethyl Isonipecotate

Rationale

We utilize Acetonitrile (MeCN) as the solvent rather than DMF or Toluene. MeCN is polar enough to dissolve the inorganic base partially but has a low boiling point (

Reagents & Stoichiometry[1][2]

| Reagent | Equiv. | Role |

| Ethyl Isonipecotate | 1.0 | Substrate |

| 1-Bromo-2-methoxyethane | 1.2 | Alkylating Agent |

| Potassium Carbonate ( | 2.5 | Base (Acid Scavenger) |

| Potassium Iodide (KI) | 0.1 | Catalyst |

| Acetonitrile (MeCN) | 10 Vol | Solvent |

Detailed Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Ethyl Isonipecotate (1.0 eq) and MeCN (10 volumes relative to amine mass).

-

Base Addition: Add powdered

(2.5 eq) and KI (0.1 eq). Stir for 10 minutes at room temperature. -

Alkylation: Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise.

-

Note: The slight excess ensures complete consumption of the secondary amine.

-

-

Reaction: Heat the mixture to reflux (

) for 12–16 hours.-

QC Check: Monitor by TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (SM stains red/purple) or Dragendorff (Product stains orange). The secondary amine spot should disappear.

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter off the inorganic solids (

) through a Celite pad. Rinse the pad with MeCN. -

Concentrate the filtrate under reduced pressure to yield the crude ester as a yellow/orange oil.

-

Purification: If the oil is impure (check

NMR), dissolve in EtOAc and wash with saturated

-

Step 2: Hydrolysis & Salt Formation[4][5]

Rationale

Standard saponification uses LiOH or NaOH. Because the product is an amino acid (zwitterion), it is highly water-soluble. Traditional extraction into organic solvent at neutral pH is difficult. We will proceed by acidifying to form the HCl salt , which renders the organic acid protonated and the amine protonated. Evaporation followed by trituration removes excess water and inorganic salts.

Reagents & Stoichiometry[1][2]

| Reagent | Equiv. | Role |

| Intermediate Ester | 1.0 | Substrate |

| Lithium Hydroxide (LiOH·H2O) | 2.0 | Hydrolysis Reagent |

| THF / Water (3:1) | 10 Vol | Solvent System |

| HCl (4M in Dioxane or aq) | Excess | Acidification |

Detailed Protocol

-

Dissolution: Dissolve the crude ester (from Step 1) in THF/Water (3:1 mixture).

-

Hydrolysis: Add LiOH·H2O (2.0 eq). Stir vigorously at Room Temperature (RT) for 4–6 hours.

-

Note: Heating is rarely required and may cause decarboxylation impurities.

-

QC Check: TLC should show the disappearance of the ester (high Rf) and the appearance of a baseline spot (acid).

-

-

Workup (Critical Step):

-

Evaporate the THF under reduced pressure. The aqueous phase remains.

-

Cool the aqueous phase to

. -

Acidification: Slowly add 4M HCl until pH reaches ~1–2.

-

Observation: No precipitate will likely form because the amine salt is soluble in water.

-

-

Isolation of HCl Salt:

-

Evaporate the acidic aqueous solution to complete dryness (use a high-vacuum pump or lyophilizer if available). You will obtain a solid residue containing the Product·HCl and LiCl.

-

Desalting (Trituration): Add dry Ethanol or Isopropanol (IPA) to the residue. The Product·HCl is soluble in hot ethanol, while LiCl/NaCl has very poor solubility in dry alcohols.

-

Heat to mild reflux, filter the hot solution to remove inorganic salts (LiCl).

-

Concentrate the filtrate.[2][3][4] Add Acetone or Ether to induce crystallization of the This compound hydrochloride .

-

Filter the white solid and dry under vacuum.

-

Purification Logic & Troubleshooting

The following decision tree assists in handling purification difficulties, particularly regarding the solubility of the amino acid.

Figure 2: Purification strategy based on the desired final form (Salt vs. Zwitterion).

References

-

Alkylation of Piperidines: The alkylation of ethyl isonipecotate using alkyl halides and carbonate bases is a standard transformation in medicinal chemistry.

-

Source: US Patent 2016/0159786 A1 (Vertex AI Search Result 1.1).

-

-

Ester Hydrolysis Standards: The use of alkali metal hydroxides (LiOH, NaOH) followed by acidification is the textbook method for converting esters to carboxylic acids.

-

Source: Chemistry LibreTexts, "Hydrolysis of Esters".

-

-

Specific Analog Synthesis: Synthesis of N-substituted isonipecotic acid derivatives (e.g., N-morpholinoethyl)

-

Source: PrepChem, "Synthesis of 4-piperidinecarboxylic acid derivatives". (Vertex AI Search Result 1.11).

-

-

Compound Data: Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate (analogous impurity)

-

Source: PubChem CID 19261384.

-

Sources

Application Note: Comprehensive Characterization of 1-(2-Methoxyethyl)piperidine-4-carboxylic acid

Introduction: The Need for Rigorous Characterization

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical drugs.[1] 1-(2-Methoxyethyl)piperidine-4-carboxylic acid is a key building block in drug discovery, valued for its combination of a basic nitrogen, a flexible ether side chain, and a carboxylic acid handle for further functionalization. The precise molecular structure, identity, and purity of such intermediates are paramount to ensure the validity of research outcomes and the safety and efficacy of final drug products.

This application note provides a comprehensive guide for researchers and drug development professionals on the analytical methods required for the definitive characterization of this compound. We will detail an orthogonal, multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and more. The causality behind experimental choices is explained to empower scientists to not only follow protocols but also to adapt them based on a deep understanding of the analytical principles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₃ | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| CAS Number | 773829-96-2 | [2] |

| Canonical SMILES | COCCN1CCC(C(=O)O)CC1 | [2] |

| Appearance | Liquid (at room temp.) | [2] |

Overall Analytical Workflow

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle—structure, molecular weight, purity, and elemental composition. The workflow below illustrates the logical progression from initial structural confirmation to final purity assessment.

Caption: Overall workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of small molecule structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Causality of Method: For this molecule, ¹H NMR is critical for confirming the presence and relative positions of the piperidine ring protons, the methoxyethyl side chain, and the highly deshielded carboxylic acid proton. ¹³C NMR confirms the total carbon count and the chemical environment of each carbon, including the characteristic downfield shift of the carbonyl carbon.[3]

Predicted NMR Data

The following table outlines the expected chemical shifts (δ) in ppm. These are predictions based on standard chemical shift tables and analysis of similar structures. The exact values will be dependent on the solvent and concentration used.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment (¹H NMR) | Predicted δ (ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| -OCH₃ | 3.35 | Singlet | 3H |

| -OCH₂CH₂N- | 3.55 | Triplet | 2H |

| -OCH₂CH₂N- | 2.60 | Triplet | 2H |

| Piperidine H2, H6 (axial/eq) | 2.80 - 3.10 | Multiplet | 4H |

| Piperidine H4 | 2.40 - 2.55 | Multiplet | 1H |

| Piperidine H3, H5 (axial/eq) | 1.80 - 2.10 | Multiplet | 4H |

| Assignment (¹³C NMR) | Predicted δ (ppm) |

| C=O | 175 - 185 |

| -OCH₂CH₂N- | ~70 |

| -OCH₃ | ~59 |

| -OCH₂CH₂N- | ~57 |

| Piperidine C2, C6 | ~53 |

| Piperidine C4 | ~40 |

| Piperidine C3, C5 | ~28 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound into an NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). Rationale: CDCl₃ is a good first choice for general solubility. If the carboxylic acid proton signal is too broad or exchanges, CD₃OD can be used, but the -OH proton will exchange with deuterium and become invisible.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, run 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: Workflow for NMR sample analysis.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination. High-resolution mass spectrometry (HRMS) can provide data accurate enough to confirm the molecular formula.

Causality of Method: Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar molecules containing basic (amine) and acidic (carboxylic acid) functional groups. Analysis in positive ion mode is expected to readily generate the protonated molecule, [M+H]⁺.

Expected Mass Spectrometry Data

Table 3: Predicted m/z Values for ESI-MS

| Ion Species | Formula | Calculated Exact Mass | Mode |

| [M+H]⁺ | [C₉H₁₈NO₃]⁺ | 188.1281 | Positive |

| [M+Na]⁺ | [C₉H₁₇NO₃Na]⁺ | 210.1101 | Positive |

| [M-H]⁻ | [C₉H₁₆NO₃]⁻ | 186.1136 | Negative |

Note: The most abundant ion observed in positive mode is typically [M+H]⁺.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).

-

Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the m/z of the molecular ion peak ([M+H]⁺). If using HRMS, compare the measured exact mass to the theoretical exact mass to confirm the elemental composition. The difference should be within 5 ppm.

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is the industry standard for determining the purity of chemical compounds by separating the main component from any impurities.

Causality of Method: This molecule lacks a strong UV chromophore, making standard UV detection challenging and potentially inaccurate for purity assessment.[4] Therefore, a more universal detector is required. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal, as their response is largely independent of the analyte's optical properties.[4] Reversed-phase chromatography is chosen for its versatility with polar molecules.

Experimental Protocol: HPLC-CAD Purity Analysis

Caption: Workflow for HPLC purity analysis.

Table 4: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40 °C |

| Detector | Charged Aerosol Detector (CAD) |

| Injection Vol. | 10 µL |

| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile |

System Suitability & Analysis:

-

System Suitability: Before sample analysis, perform replicate injections of a standard to ensure the system is operating correctly (e.g., retention time RSD < 2%, peak area RSD < 5%).

-

Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Ancillary Techniques for Complete Characterization

A. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.

Causality of Method: For this molecule, IR is excellent for quickly confirming the presence of the carboxylic acid (a very broad O-H stretch and a sharp C=O stretch) and the C-O ether linkage.[5][6]

Table 5: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid O-H | 2500 - 3300 | Very Broad |

| C-H (Aliphatic) | 2850 - 2960 | Sharp |

| Carboxylic Acid C=O | 1700 - 1725 | Strong, Sharp |

| Ether C-O | 1070 - 1150 | Strong |

Protocol: Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Place a drop of the liquid sample directly on the ATR crystal and collect the data.

B. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm that the empirical formula matches the proposed structure.

Protocol: Submit a small, pure sample (~2-3 mg) to a dedicated elemental analysis instrument. The instrument combusts the sample and quantifies the resulting CO₂, H₂O, and N₂ gases.

Table 6: Theoretical Elemental Composition

| Element | Theoretical % | Acceptable Range |

| Carbon (C) | 57.73% | ± 0.4% |

| Hydrogen (H) | 9.15% | ± 0.4% |

| Nitrogen (N) | 7.48% | ± 0.4% |

The experimental values should fall within ±0.4% of the theoretical values to be considered a match.

Conclusion

The analytical strategy detailed in this application note provides a robust and self-validating framework for the comprehensive characterization of this compound. By combining the definitive structural insights from NMR, molecular weight confirmation from MS, quantitative purity assessment from HPLC, and compositional verification from elemental analysis, researchers can have the highest degree of confidence in the identity and quality of this critical chemical building block. Adherence to these orthogonal methods ensures data integrity, reproducibility, and the successful advancement of research and development projects.

References

-

Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

-

Tsand, Z., & Dabney, J. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

-

PubChem. (n.d.). Methyl 1-(2-methoxyethyl)piperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 28, 2026, from [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3362. [Link]

-

McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Retrieved January 28, 2026, from [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Application Notes and Protocols: 1-(2-Methoxyethyl)piperidine-4-carboxylic Acid as a Versatile Scaffold for Novel Ligand Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[1] This guide provides a detailed exploration of 1-(2-methoxyethyl)piperidine-4-carboxylic acid, a versatile building block for the synthesis of novel ligands. We will delve into the rationale behind its design, provide detailed synthetic protocols for its derivatization, and discuss its application in the development of targeted therapeutics. By combining established synthetic methodologies with an understanding of structure-activity relationships, this scaffold offers a robust platform for generating diverse chemical libraries with the potential for a wide range of biological activities.

Introduction: The Strategic Advantage of the this compound Scaffold

The this compound scaffold combines several key features that make it an attractive starting point for ligand design:

-

The Piperidine Core: The saturated heterocyclic piperidine ring provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. Its conformational flexibility can be harnessed to optimize binding affinity and selectivity.[2]

-

The 4-Carboxylic Acid Moiety: This functional group serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation. This allows for the straightforward introduction of a wide range of substituents, enabling extensive exploration of the chemical space.

-

The N-(2-Methoxyethyl) Substituent: The N-alkylation with a 2-methoxyethyl group offers several advantages:

-

Modulation of Physicochemical Properties: The ether linkage introduces a degree of polarity and can act as a hydrogen bond acceptor, potentially improving solubility and pharmacokinetic properties.

-